
3-Methanesulfinylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfinylcyclohexan-1-ol is a chemical compound with the molecular formula C7H14O2S and a molecular weight of 162.2499 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 3-Methanesulfinylcyclohexan-1-ol is1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 . This code provides a textual representation of the molecule’s structure. Chemical Reactions Analysis
While specific reactions involving 3-Methanesulfinylcyclohexan-1-ol are not detailed in the search results, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .Physical And Chemical Properties Analysis
The physical form of 3-Methanesulfinylcyclohexan-1-ol is an oil . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Energy Storage and Conversion
One notable application in the field of energy involves the use of sulfonic ester-based additives like (Trimethylsilyl)methanesulfonate to enhance the electrochemical performance of high-voltage batteries. These additives stabilize the interface of over-lithiated oxides, improving capacity retention, rate performance, and high-temperature stability by forming a protective layer that mitigates electrolyte decomposition (Lim et al., 2016).
Catalysis and Organic Synthesis
In the realm of catalysis, graphene-confined single iron atoms have shown efficacy in converting methane to C1 oxygenated products at room temperature, highlighting a radical pathway for methane conversion that could be of significant interest for synthesizing value-added chemicals (Cui et al., 2018).
Additionally, new ligand scaffolds involving 2-aminocyclohexanecarboxylic acid derivatives have been developed for catalytic asymmetric synthesis, demonstrating the potential for high enantiomeric excess in the addition of alkylzinc reagents to aliphatic aldehydes (Wipf & Wang, 2002).
Furthermore, methanesulfonic acid has been employed as an environmentally benign catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing its potential for green chemistry applications (Luong et al., 2004).
Photocatalysis and Photostereomutation
The photophysics and photostereomutation of aryl methyl sulfoxides have been studied, revealing insights into the effects of methanesulfinyl groups on aromatic chromophores and their application in light-mediated organic transformations (Lee & Jenks, 2001).
Methane Activation and Conversion
Research on methane activation and conversion to more valuable chemicals has been a significant focus, aiming to develop processes that are simpler and more efficient. Studies have explored various strategies, including direct and indirect conversion methods, to overcome the challenges associated with methane's intrinsic stability and the economic viability of these processes (Tang et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylsulfinylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJLPVPZKRFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2659171.png)
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)
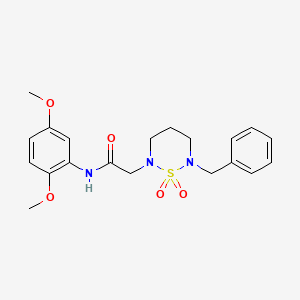
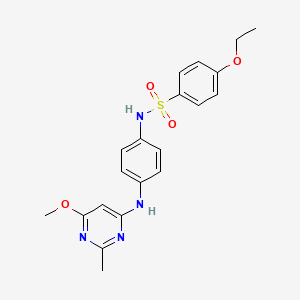
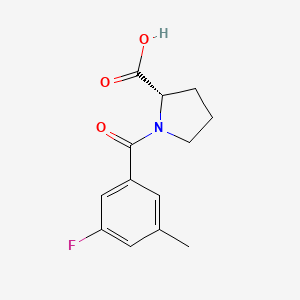
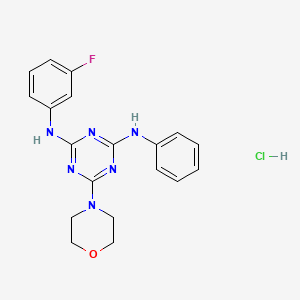
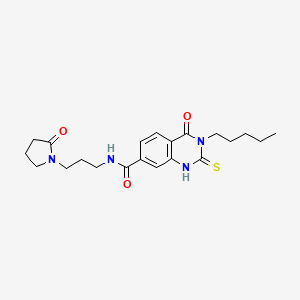
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)
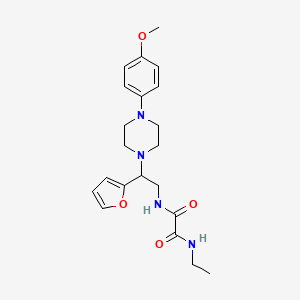
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)